molecular formula C6H6BrFN2 B6225044 6-bromo-2-fluoro-5-methylpyridin-3-amine CAS No. 2770555-21-8

6-bromo-2-fluoro-5-methylpyridin-3-amine

Cat. No.: B6225044
CAS No.: 2770555-21-8
M. Wt: 205.03 g/mol
InChI Key: XSHBVXFEVZTUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-5-methylpyridin-3-amine is a halogenated pyridine derivative with a molecular formula of C₆H₅BrF N₂. Its structure features:

  • Bromine at position 6 (meta to the amine group),
  • Fluorine at position 2 (ortho to the amine),
  • Methyl at position 5 (para to bromine),
  • Amine at position 3.

This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its reactive amine group and halogen substituents, which are common motifs in drug design .

Properties

CAS No.

2770555-21-8

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

6-bromo-2-fluoro-5-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrFN2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3

InChI Key

XSHBVXFEVZTUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids under palladium catalysis to produce the desired pyridine derivatives . Another method involves the bromination of 2-fluoro-4-methylpyridine using bromotrimethylsilane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution , particularly at the fluorine position. In DMF solvent, methoxide anion displaces the fluorine atom, leading to substituted pyridine derivatives. This reaction is accompanied by ester exchange and de-acylation, as observed in analogous pyridine systems .

Key Observations :

  • Regioselectivity : Solvent choice critically influences substitution pathways. In DMF, substitution favors the 6-position when using thiolate anions, while THF or CH₂Cl₂ favors the 2-position .

  • Reactivity : Fluorine’s high electronegativity and small size enhance its susceptibility to nucleophilic attack compared to bromine.

Coupling Reactions

The bromine at position 6 enables Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction with arylboronic acids. This forms arylated pyridines via carbon-carbon bond formation.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₃PO₄

  • Yields : Moderate to good .

Applications :

  • Generates diverse arylated derivatives for potential use in medicinal chemistry or materials science .

Regioselectivity and Solvent Effects

The solvent plays a pivotal role in directing substitution reactions:

  • DMF : Favors substitution at the 6-position when using thiolate anions .

  • THF/CH₂Cl₂ : Favors substitution at the 2-position .

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Substitution Methoxide anion in DMFSubstituted pyridine derivativesSolvent-dependent regioselectivity; fluorine displacement observed .
Suzuki-Miyaura Coupling Arylboronic acids, Pd(PPh₃)₄, K₃PO₄Arylated pyridinesBromine position undergoes coupling; moderate to good yields .

General Reactivity Trends

  • Halogen Substituents : Fluorine’s electronegativity enhances reactivity in substitution, while bromine’s larger size may reduce its susceptibility to displacement.

  • Amine Group : The NH₂ group at position 3 could participate in oxidation, reduction, or acylation, though specific transformations are not detailed in the provided sources.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
6-Bromo-2-fluoro-5-methylpyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to interact with biological systems makes it a candidate for developing drugs targeting neurological and inflammatory diseases. Research indicates that it may act as a potassium channel blocker, enhancing neuronal signaling and potentially improving conditions characterized by demyelination.

Antibacterial and Antifungal Properties
Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi.

Cancer Research
The compound has demonstrated potential in inhibiting the growth of certain cancer cell lines, positioning it as a promising agent in cancer therapy research. Its unique substitution pattern on the pyridine ring influences its reactivity and biological interactions, which are critical for anticancer activity.

Materials Science

Liquid Crystals and Organic Semiconductors
In materials science, this compound is explored for its application in developing advanced materials such as liquid crystals and organic semiconductors. The compound's structural characteristics allow it to function effectively as a chiral dopant in liquid crystal displays, enhancing their performance .

Organic Synthesis

Synthetic Intermediates
The compound is utilized as an intermediate in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions like the Suzuki cross-coupling reaction, which is essential for synthesizing complex organic molecules .

Reaction Type Description
Nucleophilic SubstitutionThe fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation/ReductionThe compound can undergo oxidation or reduction to form different derivatives under specific conditions.
Coupling ReactionsParticipates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Biological Studies

Enzyme Inhibition Studies
Researchers utilize this compound to investigate the effects of fluorinated compounds on biological systems. Its interaction with enzymes and receptors is studied to understand better how modifications in structure can influence biological activity.

Case Study 1: Neurological Applications

Research has demonstrated that this compound enhances impulse conduction in neurons by blocking potassium channels, which could lead to therapeutic strategies for neurological disorders like multiple sclerosis.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of kinase inhibition, the compound may bind to the active site of the kinase enzyme, thereby blocking its activity and modulating downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences from Target Compound Similarity Score Reference
6-Bromo-2-fluoropyridin-3-amine Br (6), F (2), NH₂ (3) C₅H₄BrF N₂ ~191 Lacks methyl at position 5 N/A
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6), NH₂ (3) C₆H₇BrN₂O ~233 Methoxy at 6 vs. methyl at 5; Br at 5 vs. 6 0.82
2-Bromo-6-chloro-5-methylpyridin-3-amine Br (2), Cl (6), CH₃ (5), NH₂ (3) C₆H₆BrClN₂ ~248 Br at 2 vs. 6; Cl at 6 vs. F at 2 0.87
3-Bromo-6-methoxypyridin-2-amine Br (3), OCH₃ (6), NH₂ (2) C₆H₇BrN₂O ~233 Br at 3 vs. 6; NH₂ at 2 vs. 3; methoxy at 6 0.76
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6), NH₂ (2) C₅H₄BrF N₂ ~191 Br at 5 vs. 6; F at 6 vs. 2; NH₂ at 2 vs. 3 N/A
Key Observations:

Substituent Position :

  • Bromine at position 6 (as in the target) vs. position 5 or 2 in analogues significantly alters electronic and steric profiles. For example, 5-Bromo-6-fluoropyridin-2-amine (Br at 5, F at 6) is a positional isomer with reversed halogen placement, which may reduce electrophilic reactivity at the pyridine ring.
  • The methyl group at position 5 in the target compound enhances lipophilicity compared to methoxy-containing analogues (e.g., 5-Bromo-6-methoxypyridin-3-amine ), which are more polar due to the oxygen atom.

Amine Position :

  • Moving the amine group from position 3 (target) to 2 (e.g., 3-Bromo-6-methoxypyridin-2-amine ) disrupts hydrogen-bonding patterns and may alter interactions in biological targets.

Biological Activity

6-Bromo-2-fluoro-5-methylpyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
CAS No. 2770555-21-8
Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
IUPAC Name This compound
Melting Point 197 - 200 °C
Solubility Soluble in various organic solvents

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, including:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction : This method typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis, yielding various pyridine derivatives .
  • Multi-Step Reactions : Starting from readily available precursors, multi-step reactions can also produce this compound effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungal species, suggesting its potential as an antibacterial and antifungal agent .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with specific molecular pathways related to cell proliferation and survival .

Anti-Thrombolytic Activity

Recent studies have highlighted the anti-thrombolytic properties of this compound. It has been reported to exhibit a notable percentage of clot inhibition, indicating potential applications in thrombotic conditions .

Biofilm Inhibition

Additionally, it has been investigated for its ability to inhibit biofilm formation, which is crucial in treating infections associated with biofilm-producing bacteria .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, it may bind to the active sites of kinases involved in various signaling pathways, thereby modulating cellular responses and inhibiting tumor growth .

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in drug development for infectious diseases.
  • Cancer Cell Line Inhibition : In another study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that further exploration into its anticancer mechanisms is warranted .
  • Thrombolytic Activity Assessment : A comparative analysis of anti-thrombolytic activity revealed that this compound exhibited superior activity compared to other derivatives tested, making it a candidate for further therapeutic development in cardiovascular diseases .

Q & A

Q. How can 6-bromo-2-fluoro-5-methylpyridin-3-amine be synthesized in a laboratory setting?

A multi-step synthesis approach is typically employed. For example:

  • Halogenation/Amination : Bromination and fluorination of a pyridine precursor (e.g., via electrophilic substitution or transition metal-catalyzed reactions) followed by amination at the 3-position.
  • Hydrogenation : Similar to methods used for 6-(difluoromethoxy)pyridin-3-amine, hydrogenation of a nitro precursor using a palladium catalyst (e.g., Pd/C in methanol) can yield the amine group .
  • Functional Group Compatibility : Ensure methyl and halogen substituents are stable under reaction conditions. For bromo-fluoro pyridines, mild reagents (e.g., LiHMDS for deprotonation) may prevent decomposition .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., distinguishing methyl at C5, bromo at C6, and fluoro at C2). 19^{19}F NMR is critical for verifying fluorine presence .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C7_7H7_7BrFN2_2) and isotopic patterns for bromine .
  • IR Spectroscopy : Identify amine (-NH2_2) stretches (~3300–3500 cm1^{-1}) and aromatic C-H/C-F vibrations .

Q. How stable is this compound under different storage conditions?

  • Temperature : Store at –20°C or lower to prevent decomposition, as bromo-fluoro pyridines are sensitive to heat .
  • Moisture : Use desiccants or inert atmospheres (e.g., argon) to avoid hydrolysis of the amine group.
  • Light : Protect from UV exposure, as halogens (Br, F) may undergo photolytic cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalization of this compound?

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh3_3)4_4) to replace bromine with aryl/heteroaryl groups. Ensure the fluoro group is inert under these conditions .
  • Amination/SNAr : Exploit the electron-withdrawing effects of fluorine for nucleophilic aromatic substitution (SNAr) at C2 or C6, but note steric hindrance from the methyl group at C5 .
  • Protection Strategies : Protect the amine (-NH2_2) with Boc or acetyl groups during harsh reactions to prevent side reactions .

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved for this compound?

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping 1^1H signals (e.g., methyl at C5 vs. aromatic protons).
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track amine group behavior in complex mixtures .
  • LC-MS/MS : Couple chromatography with tandem MS to separate and identify degradation products or synthetic byproducts .

Q. What experimental designs are recommended to study the reactivity of this compound in medicinal chemistry applications?

  • SAR Studies : Synthesize derivatives (e.g., replacing Br with Cl or CF3_3) and compare bioactivity. For example, 5-(trifluoromethyl)pyridin-3-amine derivatives show enhanced metabolic stability .
  • Kinetic Analysis : Monitor reaction rates under varying pH/temperature to optimize SNAr or coupling reactions.
  • Crystallography : Co-crystallize with target enzymes (e.g., kinases) to study binding modes, leveraging the fluorine atom’s role in polar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.